molecular formula C13H14N4O3 B2680503 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide CAS No. 2097896-75-6

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Cat. No.: B2680503
CAS No.: 2097896-75-6
M. Wt: 274.28
InChI Key: CREHRAJYMBXIKJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a synthetic organic compound of significant interest in early-stage chemical and pharmacological research. This molecule incorporates two key heterocyclic systems: a 1,3-benzodioxole group and a 1,2,3-triazole ring, linked through an acetamide chain. Such structural features are commonly investigated in medicinal chemistry for their potential biological activities . The 1,3-benzodioxole moiety is a privileged structure found in many biologically active molecules and is frequently studied for its interaction with various enzymes . Concurrently, the 1,2,3-triazole ring is a versatile pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in the design of novel therapeutic agents and chemical probes . Researchers may explore this compound as a key intermediate or precursor in multi-step synthetic pathways aimed at developing new chemical entities. Its primary research value lies in its potential as a scaffold for building more complex molecules targeted at specific biological processes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(14-5-6-17-15-3-4-16-17)8-10-1-2-11-12(7-10)20-9-19-11/h1-4,7H,5-6,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREHRAJYMBXIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Acetamide Group: This step involves the reaction of the benzodioxole derivative with acetic anhydride or acetyl chloride.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Coupling of the Two Fragments: The final step involves coupling the benzodioxole-acetamide fragment with the triazole-ethyl fragment under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures can exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The triazole moiety has been linked to anticancer activity due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells. Preliminary studies suggest that 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to reduce tumor growth.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of benzodioxole derivatives. The compound may offer protective benefits against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFindingsReference
In vitro antimicrobial studyDemonstrated significant inhibition of bacterial growth (E. coli and S. aureus)
Cancer cell line analysisInduced apoptosis in breast cancer cell lines and reduced tumor size in xenograft models
Neuroprotection assaysShowed reduced neuronal death in models of oxidative stress

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and related derivatives:

Compound Name Structural Features Biological Activity Synthesis Method Reference
Target Compound 1,3-Benzodioxole, acetamide, triazole Not explicitly reported Not detailed in evidence
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28) 1,3-Benzodioxole, acetamide, benzimidazole IDO1 inhibitor (84% yield) Column chromatography (PE/EtOAc 3:7)
Egalognastat 1,3-Benzodioxole, acetamide, thiadiazole, piperazine O-GlcNAcase inhibitor Not detailed
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, hydroxyethyl directing group Metal-catalyzed C–H functionalization Acid chloride/amine reaction
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide 1,3-Benzodioxole, chloroacetamide Not specified Crystal structure confirmed via X-ray

Key Observations:

Benzimidazole derivatives (e.g., Compound 28) are linked to anticancer and antimicrobial activities due to their planar aromatic systems .

Pharmacological Profiles: Compound 28 exhibits IDO1 inhibition, a target in immunomodulation, while Egalognastat targets O-GlcNAcase, an enzyme involved in post-translational protein modification . The chloroacetamide derivative lacks reported activity but demonstrates crystallographic utility for structural validation.

Synthetic Strategies :

  • Amide bond formation via acid chloride/amine reactions is common (e.g., ), but purification methods vary (e.g., column chromatography in Compound 28 ).
  • Crystallography (SHELX software ) remains critical for confirming molecular configurations, as seen in .

Pharmacological and Physicochemical Properties

  • Solubility : The triazole group in the target compound may improve aqueous solubility compared to benzimidazole or thiadiazole analogs, which are often more lipophilic .
  • Metabolic Stability: The 1,3-benzodioxole ring is known to resist oxidative metabolism, a feature shared across all listed compounds .
  • Bioavailability : Structural complexity (e.g., piperazine in Egalognastat ) could reduce oral bioavailability compared to simpler analogs like the target compound.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a novel derivative that combines the pharmacophoric elements of benzodioxole and triazole. Both structural motifs are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its potential therapeutic applications based on diverse research findings.

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 286.28 g/mol
  • SMILES Representation : O=C(Cc1ccc2c(c1)OCOc2)NCCN=N

Anticancer Activity

Research has indicated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, studies on related benzodioxole derivatives have shown their effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells.

A notable study synthesized several benzodioxole derivatives and evaluated their cytotoxic effects. The most effective compounds demonstrated:

  • Inhibition of DNA synthesis
  • Induction of apoptosis
  • Altered mitochondrial membrane potential

These findings suggest that the incorporation of the benzodioxole structure enhances anticancer activity through mechanisms involving apoptosis and mitochondrial dysfunction .

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. The incorporation of a triazole ring in this compound may confer similar benefits. Research has shown that triazoles exhibit:

  • Antifungal activity : Particularly against strains resistant to conventional treatments.
  • Antibacterial effects : Several studies have reported that triazole derivatives can inhibit bacterial growth effectively.

The biological activity of triazoles is often attributed to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

Compounds featuring benzodioxole structures have also been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerBenzodioxole DerivativesInhibition of A549 and C6 cell proliferation
AntimicrobialTriazole DerivativesEffective against resistant bacterial strains
Anti-inflammatoryBenzodioxole CompoundsReduction in pro-inflammatory cytokines

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest that the compound may interact with specific targets involved in cancer progression and microbial resistance. For instance:

  • SIRT1 Inhibition : Some related compounds have shown SIRT1 inhibitory activity, which could enhance their anticancer efficacy by modulating cellular metabolism and apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and triazole-containing precursors. Key steps include:

  • Step 1 : Activation of the acetamide group via chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C) .
  • Step 2 : Thioether or sulfanyl group formation under controlled pH and temperature to avoid side reactions .
  • Step 3 : Purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzodioxole (δ 6.7–7.1 ppm) and triazole (δ 7.8–8.2 ppm) protons .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (expected m/z ~380–420 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC against Gram-positive/negative strains) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>150°C typical for benzodioxoles) .
  • Photostability : UV-Vis monitoring under light exposure (λ = 254–365 nm) .
  • Hydrolytic Stability : Incubation in PBS (pH 7.4) at 37°C for 48h, followed by HPLC analysis .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order kinetics for nucleophilic substitutions) .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer in acetamide formation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from similar assays (e.g., IC₅₀ ranges for kinase inhibition) and normalize for variables like cell passage number or solvent (DMSO vs. ethanol) .
  • Structural Analog Comparison : Test derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate activity-contributing groups .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in:
Substituent PositionExample ModificationsBiological Impact
Benzodioxole C5Methoxy, chloroEnhanced lipophilicity
Triazole N2Methyl, phenylSteric hindrance adjustment
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What methodologies assess stability in physiological conditions for drug development?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate in gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h .
  • Plasma Stability : Measure degradation in human plasma (37°C, 1–24h) using LC-MS/MS .
  • Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and monitor degradation products via NMR .

Q. How can toxicity and selectivity be evaluated in preclinical models?

  • Methodological Answer :

  • In Vitro Toxicity : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .
  • In Vivo Models : Acute toxicity in mice (OECD 423) with histopathology .
  • Selectivity Index : Ratio of IC₅₀ (target) vs. IC₅₀ (non-target cells) >10 for therapeutic viability .

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